DIPSO

Catalog No.
S604529
CAS No.
68399-80-4
M.F
C7H17NO6S
M. Wt
243.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DIPSO

CAS Number

68399-80-4

Product Name

DIPSO

IUPAC Name

3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid

Molecular Formula

C7H17NO6S

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14)

InChI Key

XCBLFURAFHFFJF-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)CC(CS(=O)(=O)O)O

Synonyms

3-(N,N-bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid, DIPSO cpd

Canonical SMILES

C(CO)N(CCO)CC(CS(=O)(=O)O)O

Biological Buffer:

DIPSO is a zwitterionic molecule, meaning it carries both a positive and a negative charge within its structure, making it a good candidate for use as a biological buffer. Buffers help maintain a stable pH in solutions, which is crucial for many biological processes. Studies have shown that DIPSO exhibits excellent buffering capacity across a wide pH range (3-11) and has low toxicity to biological systems, making it a valuable tool for researchers in various fields of biology, including biochemistry, cell biology, and molecular biology [].

Pharmaceutical Research:

DIPSO has been investigated for its potential applications in drug development. Its ability to chelate metal ions, such as iron, has led to its exploration as a potential iron chelator for treating iron overload conditions. Additionally, its zwitterionic nature makes it a good candidate for improving the solubility and bioavailability of poorly soluble drugs [].

Material Science:

DIPSO has been explored for its potential applications in the development of functional materials. Its unique properties, including its ability to form self-assembled structures and its interaction with metal ions, make it a promising candidate for various applications, such as drug delivery systems, biosensors, and tissue engineering [].

DIPSO, chemically known as 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid, is a zwitterionic buffer widely used in biochemical and biological research. Its molecular formula is C7H17NO6S, and it has a molecular weight of approximately 243.30 g/mol. DIPSO is characterized by its ability to maintain a stable pH in the range of 7.0 to 8.2, making it particularly useful for various biological applications where pH stability is crucial .

The specific mechanism of action of AMPSO depends on the context of its application. Here are two potential mechanisms:

  • Chelation: AMPSO's ability to donate and accept protons allows it to chelate (form a complex with) metal ions. This property makes it useful in studies of metal ion transport and separation [].
  • Buffering: Due to its zwitterionic nature, AMPSO can act as a buffer, helping to maintain a stable pH in a solution [].
Typical of zwitterionic compounds. Its structure allows it to interact with acids and bases without significant changes in pH. The sulfonic acid group provides a strong acidic site, while the amino groups can accept protons, contributing to its buffering capacity. In aqueous solutions, DIPSO can dissociate into its zwitterionic form, which stabilizes the pH by neutralizing excess acids or bases .

DIPSO serves primarily as a buffering agent in biological systems. Its effectiveness in maintaining physiological pH levels makes it suitable for various applications, including cell culture and enzyme assays. Research indicates that DIPSO does not interfere with enzymatic activities at physiological pH levels, which is critical for maintaining cellular functions . Furthermore, studies have shown that DIPSO can enhance the stability of proteins and other biomolecules during experimental procedures .

DIPSO can be synthesized through the reaction of 2-aminoethanol with 3-chloro-2-hydroxypropane-1-sulfonic acid. This process involves several steps:

  • Preparation of Reactants: Combine 2-aminoethanol and 3-chloro-2-hydroxypropane-1-sulfonic acid.
  • Reaction: Heat the mixture under controlled conditions to facilitate the formation of the zwitterionic structure.
  • Purification: The product is then purified through crystallization or chromatography methods to isolate DIPSO from unreacted materials and byproducts.

This synthetic approach allows for high yields of pure DIPSO suitable for laboratory use .

DIPSO's primary applications include:

  • Biochemical Research: Used as a buffering agent in various biochemical assays.
  • Cell Culture: Maintains optimal pH levels in cell culture media.
  • Protein Stabilization: Enhances the stability of proteins during purification and storage.
  • Electrophoresis: Utilized in gel electrophoresis as a buffer to maintain pH during separation processes .

Studies on DIPSO have focused on its interactions with various biomolecules, particularly proteins and nucleic acids. Research indicates that DIPSO does not significantly alter the conformational stability of proteins compared to other common buffers. This property makes it an attractive choice for experiments where protein integrity is paramount . Additionally, interaction studies have shown that DIPSO can effectively stabilize enzymes during catalytic reactions without inhibiting their activity.

DIPSO shares similarities with several other zwitterionic buffers commonly used in biological research. Here are some comparable compounds:

Compound NameMolecular FormulapH RangeUnique Features
Tris(hydroxymethyl)aminomethaneC4H11NO37.0 - 9.0Excellent buffering capacity at higher pH
N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acidC8H18N2O4S6.8 - 7.4Commonly used in cell culture applications
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acidC8H18N2O4S6.8 - 7.4Similar buffering range but different structural properties

Uniqueness of DIPSO

DIPSO's uniqueness lies in its specific buffering range (7.0 - 8.2) and its minimal interference with biological processes compared to other buffers like Tris or HEPES. Its ability to stabilize proteins without affecting their activity makes it particularly valuable in experimental setups where maintaining biological function is critical .

XLogP3

-5.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68399-80-4

General Manufacturing Information

1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

Copper(II) complexation properties and surfactant activity of 3-[N, N-bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid and N-(2-Hydroxyethyl)piperazine-N'-2-hydroxypropanesulfonic acid pH buffers which may affect trace metal speciation in in vitro studies

M T Vasconcelos, M A Azenha, C M Almeida
PMID: 9882392   DOI: 10.1006/abio.1998.2884

Abstract

Disadvantages of the some zwitterionic pH buffers are (i) that they can interact with metal ions as well as protons, and (ii) that they may have a surfactant effect in chemical or in vitro biological or biochemical studies. This has to be taken into account when a buffer is selected. Here, the copper-complexing capacity and the surfactant activity of three compounds, 3-[N,N-bis (2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO), N-(2-hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (HEPPSO), and piperazine-N,N'-bis(2-ethanesulfonic acid) (Pipes), were investigated. Global stability constants (log betaabc) of copper(II)-buffer complexes were determined, at 25 degrees C, 0.5 M ionic strength, and at 0.8 mM buffer concentration, by pH and pCu ion-selective electrode measurements. Here, betaabc corresponds to the equilibrium: aCu2+ + bL- + cH+ left and right arrow (CuaLbHc)(2a-b+c); HL = DIPSO or HEPPSO; c: +1 = proton; -1 = hydroxide. Using SUPERQUAD constants were calculated, giving: DIPSO: log beta110 = 5.02, log beta120 = 8.99, log beta130 = 13.0, log beta140 = 16.3, log beta14-1 = 9.26, log beta14-2 = 0.645, log beta150 = 20.5, log beta160 = 24.3, log beta16-1 = 16.1, log beta16-2 = 8.98; HEPPSO: log beta110 = 4.29, log beta120 = 8.35, log beta130 = 12.1, log beta140 = 15.9, log beta150 = 19.6, log beta160 = 23.4, log beta16-1 = 14.9. The pKa values were determined at higher buffer concentrations, giving a value 7.33 for DIPSO and 7.84 for HEPPSO at 2.0 mM buffer concentration. Effects of buffer concentration on stability and acidity constants were investigated and compared with measurements using voltammetric and potentiometric stripping analysis, confirming no copper(II) complexation by Pipes. Surfactant activities were determined using alternating current polarography, confirming marked surface activity of 10 mM of DIPSO or HEPPSO.


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